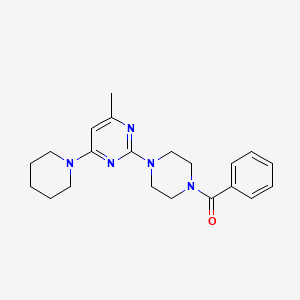

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with benzoylpiperazine and piperidine groups. Its structural features make it a valuable candidate for studying receptor interactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The core is then functionalized with benzoylpiperazine and piperidine groups through a series of substitution reactions. Common reagents used in these reactions include various alkylating agents and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a ligand in studying receptor interactions, particularly with serotonin receptors.

Biology: Investigated for its potential effects on cellular signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin receptors.

Industry: Utilized in the development of new chemical entities for pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Benzoylpiperazin-1-yl)-2-methyl-6-(piperidin-1-yl)pyrimidine

- (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone

- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine stands out due to its specific substitution pattern on the pyrimidine core, which enhances its binding affinity to serotonin receptors. This unique structure makes it a valuable tool for studying receptor-ligand interactions and exploring potential therapeutic applications .

Biological Activity

2-(4-Benzoylpiperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine, identified by its CAS number 946384-74-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N5O with a molecular weight of 365.5 g/mol. Its structure includes a pyrimidine core substituted with benzoyl and piperazine moieties, which are known to influence its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 946384-74-3 |

| Molecular Formula | C21H27N5O |

| Molecular Weight | 365.5 g/mol |

| Melting Point | Not Available |

| Density | Not Available |

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Research indicates that derivatives of benzoylpiperazine exhibit significant affinity for the human histamine H4 receptor, which is implicated in inflammatory responses and other physiological processes . The piperidine component may enhance binding affinity and selectivity towards specific targets.

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the piperazine and benzoyl groups can significantly alter the compound's potency. For instance, the introduction of different substituents on the phenyl ring has been shown to optimize interactions within the binding site of target enzymes, such as monoacylglycerol lipase (MAGL), where compounds with specific substitutions displayed IC50 values as low as 80 nM .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of compounds similar to this compound. A study found that certain derivatives exhibited potent cytotoxic effects against human breast and ovarian cancer cell lines, with IC50 values ranging from 7.9 to 92 µM . These findings suggest that structural modifications can enhance antiproliferative activity.

Inhibition Studies

Another significant area of research involves the inhibition of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). Compounds derived from similar scaffolds demonstrated effective inhibition, with one notable compound achieving an IC50 value of 72 nM . This highlights the potential for these derivatives in therapeutic applications targeting lipid metabolism disorders.

Properties

IUPAC Name |

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-17-16-19(24-10-6-3-7-11-24)23-21(22-17)26-14-12-25(13-15-26)20(27)18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPNKFFOYHUUHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.